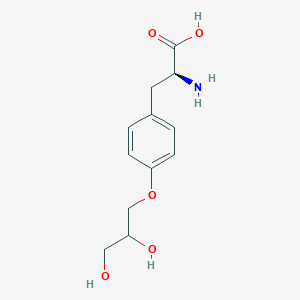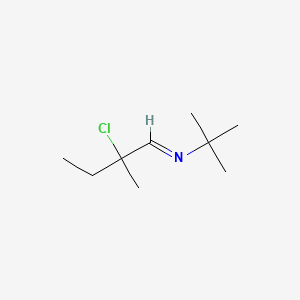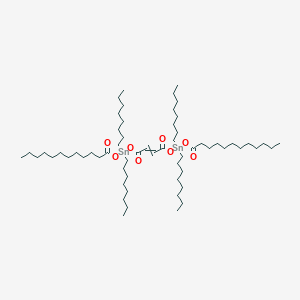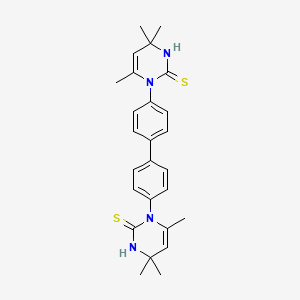
2-Pyrimidinethiol, p,p'-biphenylylenebis(dihydro-4,4,6-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) is a complex organic compound with a unique structure that includes a pyrimidine ring and a biphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) typically involves the combination of 4,6-diamino-2-pyrimidinethiol with biphenyl derivatives under controlled conditions. One common method is the hydrothermal synthesis, where the reactants are combined in a high-pressure reactor and heated to specific temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrothermal synthesis, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity. The process may also include purification steps such as crystallization and filtration to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The thiol group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydro-4,4,6-trimethyl-2-pyrimidinethiol: A similar compound with a slightly different structure, used in similar applications.
4,6-Diamino-2-pyrimidinethiol: Another related compound with distinct biological activities.
Uniqueness
2-Pyrimidinethiol, p,p’-biphenylylenebis(dihydro-4,4,6-trimethyl-) is unique due to its biphenyl group, which enhances its stability and reactivity compared to other pyrimidinethiol derivatives. This structural feature makes it particularly valuable in coordination chemistry and material science .
Eigenschaften
CAS-Nummer |
63732-02-5 |
|---|---|
Molekularformel |
C26H30N4S2 |
Molekulargewicht |
462.7 g/mol |
IUPAC-Name |
4,6,6-trimethyl-3-[4-[4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]phenyl]-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C26H30N4S2/c1-17-15-25(3,4)27-23(31)29(17)21-11-7-19(8-12-21)20-9-13-22(14-10-20)30-18(2)16-26(5,6)28-24(30)32/h7-16H,1-6H3,(H,27,31)(H,28,32) |
InChI-Schlüssel |
HYVMLBNBBQAAGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C3=CC=C(C=C3)N4C(=CC(NC4=S)(C)C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


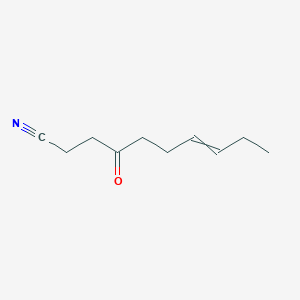
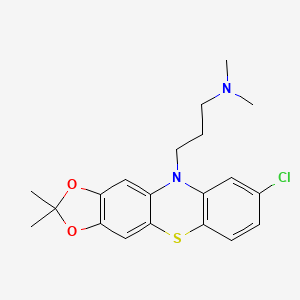

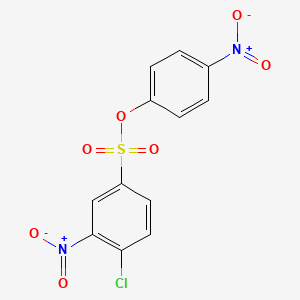
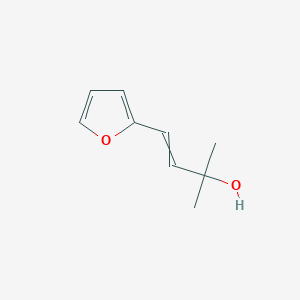
![2,2'-[(2,4,5,6-Tetrabromo-1,3-phenylene)bis(methyleneoxy)]di(ethan-1-ol)](/img/structure/B14491484.png)
